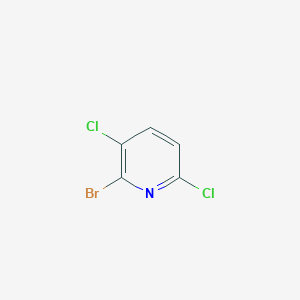

2-Bromo-3,6-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3,6-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMITIHCWOXLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266119-41-8 | |

| Record name | 2-bromo-3,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2-Bromo-3,6-dichloropyridine: A Technical Guide for Researchers

Introduction: Understanding the Importance of Solubility in Drug Discovery and Development

Physicochemical Properties of 2-Bromo-3,6-dichloropyridine: A Foundation for Solubility Prediction

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₅H₂BrCl₂N | [1] |

| Molecular Weight | 226.89 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

| IUPAC Name | This compound | [1] |

The presence of a bromine and two chlorine atoms on the pyridine ring significantly influences the molecule's polarity and intermolecular interactions. The electronegative halogen atoms create dipole moments, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These features suggest a moderate polarity, which is key to predicting its solubility.

Core Principles of Solubility: "Like Dissolves Like"

The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. Examples include acetone, dimethyl sulfoxide (DMSO), and acetonitrile.

-

Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating polar molecules or ions. Examples include hexane, toluene, and diethyl ether.

Predictive Solubility of this compound in Common Organic Solvents

Given the moderately polar nature of this compound, we can predict its solubility across a spectrum of organic solvents. The following table provides a qualitative prediction based on the "like dissolves like" principle and solubility data for the structurally related compound 2,6-dichloropyridine, which is known to be soluble in methanol, ether, chloroform, and benzene[2].

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The polar nature and hydrogen bonding capability of methanol are expected to interact favorably with the nitrogen and halogen atoms of the solute. 2,6-Dichloropyridine has a reported solubility of 50 mg/mL in methanol[2]. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. 2,6-Dichloropyridine is noted to be crystallizable from ethanol, indicating good solubility at higher temperatures[2]. |

| Acetone | Polar Aprotic | High | The strong dipole moment of acetone makes it a good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Polar Aprotic | High | As a halogenated solvent, DCM is likely to have favorable interactions with the chlorinated and brominated pyridine ring. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | A highly polar aprotic solvent that should effectively solvate the solute. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the pyridine ring, and its slight polarity may aid in dissolution. |

| Hexane | Nonpolar (Aliphatic) | Low | The nonpolar nature of hexane makes it a poor solvent for the moderately polar this compound. |

| Diethyl Ether | Nonpolar | Moderate | While considered nonpolar, the ether oxygen provides some polarity, and its ability to dissolve 2,6-dichloropyridine suggests it will also dissolve the target compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility or "shake-flask" method is a widely accepted technique for determining the solubility of a solid in a liquid[3].

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 48 hours is typically recommended[3].

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

-

For fine suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom.

-

Dilute the collected sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions for Handling Halogenated Pyridines

Halogenated aromatic compounds, including this compound and its analogs, require careful handling due to their potential toxicity. Safety data for related compounds indicates that they are often harmful if swallowed and can cause skin and eye irritation[4][5][6].

GHS Hazard Statements for Structurally Similar Compounds:

-

H335: May cause respiratory irritation[5].

Recommended Safety Practices: [7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Disposal: Dispose of waste materials, including unused compound and solutions, in designated "Halogenated Organic Waste" containers according to institutional and local regulations. Do not pour down the drain.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a strong predictive understanding can be achieved through the application of fundamental solubility principles and by drawing parallels with structurally similar molecules. This guide provides a framework for researchers to make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a clear pathway to generating precise quantitative data, empowering scientists to fill the existing knowledge gap. By combining theoretical understanding with rigorous experimental practice and a commitment to safety, the scientific community can effectively harness the potential of this compound in advancing drug discovery and development.

References

- ChemicalBook. (n.d.). 2,6-Dichloropyridine CAS#: 2402-78-0.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,6-Dichloropyridine.

- Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

- PubChem. (n.d.). 2-Bromo-3,5-dichloropyridine.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). 2-Bromo-4,6-dichloropyridine.

- UCL Safety Services. (2021, May 11). Working safely with solvents.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Bromo-3,5-dichloropyridine | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4,6-dichloropyridine | C5H2BrCl2N | CID 72211576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hscprep.com.au [hscprep.com.au]

- 8. scienceready.com.au [scienceready.com.au]

Technical Guide: Reactivity & Functionalization of 2-Bromo-3,6-dichloropyridine

The reactivity of 2-Bromo-3,6-dichloropyridine (CAS: 1266119-41-8) offers a sophisticated platform for constructing polysubstituted heterocyclic scaffolds, particularly in kinase inhibitor discovery. Its value lies in the orthogonal reactivity of its three halogenated positions: the highly reactive C2-bromide, the sterically accessible C6-chloride, and the sterically hindered C3-chloride.

This guide synthesizes mechanistic insights with practical protocols to navigate the regioselectivity of this scaffold.

Executive Summary: The Orthogonal Triad

This compound is a "privileged intermediate" because it allows for sequential, regioselective functionalization. Unlike symmetrical 2,6-dichloropyridines, the presence of the C2-bromide breaks symmetry electronically, while the C3-chloride breaks symmetry sterically.

-

C2-Position (Br): The "First Mover." Highest reactivity in Pd-catalyzed cross-couplings due to the weaker C-Br bond and activation by the pyridine nitrogen.

-

C6-Position (Cl): The "Steric Alternative." Preferred site for Nucleophilic Aromatic Substitution (

) with bulky nucleophiles, as the C2 position is shielded by the adjacent C3-chlorine. -

C3-Position (Cl): The "Anchor." typically the last to react, often retained to enforce atropisomerism or metabolic stability in final drug candidates.

Reactivity Map & Regioselectivity Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Figure 1: Decision tree for regioselective functionalization. Note the divergence in

Detailed Reactivity Analysis

A. Transition-Metal Catalyzed Cross-Coupling (C2-Selectivity)

The C2-Br bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy: ~70 kcal/mol for C-Br vs ~80 kcal/mol for C-Cl).

-

Mechanism: Oxidative addition of Pd(0) occurs rapidly at C2. The adjacent C3-Cl exerts an "ortho effect" (twisting the ring out of coplanarity in the transition state), but the electronic lability of the C-Br bond dominates.

-

Outcome: Exclusive formation of 2-aryl/heteroaryl-3,6-dichloropyridines.

-

Risk: If highly active catalysts (e.g., Pd-RuPhos) are used with excess boronic acid, subsequent coupling at C6-Cl can occur. Stoichiometry control (1.0–1.1 eq) is critical.

B. Nucleophilic Aromatic Substitution ( ): The "Regio-Switch"

This is the most nuanced aspect of this scaffold.

-

Electronic Factor: The C2 position is more electrophilic (better leaving group Br vs Cl).

-

Steric Factor: The C2 position is flanked by a bulky Chlorine at C3. The C6 position is flanked by a Hydrogen at C5.

-

The Switch:

-

Small Nucleophiles (NaOMe, NaN3): React primarily at C2 (driven by electronics/leaving group ability).

-

Bulky Nucleophiles (Secondary amines, functionalized alkoxides): React primarily at C6 (driven by steric accessibility).

-

C. Lithiation & Metal-Halogen Exchange

-

Halogen Dance: Treatment with LDA at -78°C can trigger a "halogen dance" where the halogens migrate to thermodynamically more stable positions.

-

Exchange:

-BuLi will exclusively perform Lithium-Halogen exchange at C2-Br, generating the 2-lithio species, which can be trapped with electrophiles (e.g., DMF,

Experimental Protocols

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 2-(4-fluorophenyl)-3,6-dichloropyridine

Rationale: Use of a mild base and standard Pd catalyst prevents activation of the C6-Cl bond.

-

Setup: Charge a reaction vial with This compound (1.0 equiv), 4-Fluorophenylboronic acid (1.1 equiv), and

(0.05 equiv). -

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

-

Base: Add

(2.5 equiv). Note: Avoid strong bases like KOtBu which might trigger competing -

Reaction: Degas with Nitrogen/Argon for 5 mins. Heat to 80°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with brine. The product is typically a solid.

-

Purification: Flash chromatography (Hexanes/EtOAc). The C2-coupled product elutes first; any bis-coupled byproduct (rare) elutes later.

Protocol 2: C6-Selective Amination ( )

Target: Synthesis of 6-amino-2-bromo-3-chloropyridine derivative

Rationale: Using a bulky amine forces reaction at the less hindered C6 position, preserving the valuable C2-Br for later steps.

-

Setup: Dissolve This compound (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).

-

Nucleophile: Add Morpholine or N-Boc-piperazine (1.2 equiv).

-

Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv).

-

Reaction: Heat to 100–120°C for 12 hours.

-

Monitoring: Check HPLC. If C2-substitution is observed (minor), lower temperature to 80°C and extend time.

-

-

Workup: Pour into water to precipitate the product or extract with

. -

Data Check: The

NMR will show two doublets for the pyridine protons. Use NOESY to confirm regiochemistry (correlation between amine protons and C5-H).

Comparative Data: Halogen Reactivity

| Reaction Type | C2-Position (Br) | C6-Position (Cl) | C3-Position (Cl) | Dominant Factor |

| Pd-Coupling | High (Primary Site) | Low | Inert | Bond Energy (C-Br < C-Cl) |

| High | Moderate | Inert | Leaving Group (Br > Cl) | |

| Low | High (Primary Site) | Inert | Steric Hindrance (C3-Cl blocks C2) | |

| Li-Exchange | High (Li-Br exchange) | Low | Low | Polarizability of Br |

Strategic Synthesis Workflow

The following workflow demonstrates a typical drug discovery sequence using this scaffold to build a trisubstituted core.

Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.

References

-

Regioselectivity in Dichloropyridines: BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Link

-

Halogen Selectivity Rules: Handy, S. T., & Zhang, Y. (2006). Guide to Regioselective Coupling of Polyhaloheterocycles. Journal of Organic Chemistry. Link (Inferred from general "Handy Rules" for polyhaloheterocycles).

- Suzuki Coupling of 2-Halo-pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

-

CAS Registry Data: this compound (CAS 1266119-41-8). American Elements / BLD Pharm Catalogs. Link

-

Mechanistic Insight on SnAr: Nucleophilic Aromatic Substitution on Pyridines. Master Organic Chemistry. Link

An In-depth Technical Guide to the Thermodynamic Stability of Polyhalogenated Pyridines

Introduction

Polyhalogenated pyridines represent a cornerstone in modern medicinal chemistry and drug development. Their scaffold is integral to numerous pharmaceuticals, where the strategic incorporation of halogen atoms is a powerful tool for modulating molecular properties such as metabolic stability, binding affinity, and membrane permeability.[1] The inherent stability of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a robust framework for constructing complex bioactive molecules.[2] Understanding the thermodynamic stability of these halogenated derivatives is paramount for researchers, scientists, and drug development professionals. It dictates not only the synthetic feasibility and shelf-life of these compounds but also their behavior in biological systems and their potential degradation pathways.

This technical guide provides a comprehensive exploration of the core principles governing the thermodynamic stability of polyhalogenated pyridines. We will delve into the theoretical underpinnings of stability, the key factors that influence it, and the state-of-the-art experimental and computational methodologies used for its assessment. This document is designed to be a practical resource, offering not just data and theory, but also actionable, field-proven protocols and the causal reasoning behind experimental choices.

The Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content relative to a reference state. A more stable molecule possesses lower internal energy. For polyhalogenated pyridines, three key thermodynamic parameters provide a quantitative basis for assessing their stability: Gibbs Free Energy of Formation (ΔG°f), Standard Enthalpy of Formation (ΔH°f), and Bond Dissociation Energy (BDE).

-

Gibbs Free Energy of Formation (ΔG°f): This is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. It represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔG°f indicates greater thermodynamic stability.[3][4]

-

Standard Enthalpy of Formation (ΔH°f): This parameter quantifies the heat absorbed or released during the formation of one mole of a substance from its elements at standard conditions. A more negative or less positive ΔH°f generally corresponds to a more stable molecule, as it indicates that the bonds within the molecule are stronger than the bonds in the elemental precursors.[5][6]

-

Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically in the gas phase.[7] For polyhalogenated pyridines, the C-Halogen and C-H bond dissociation energies are of particular interest. Higher BDEs indicate stronger bonds and, consequently, a greater resistance to thermal decomposition.

Key Factors Influencing Thermodynamic Stability

The stability of a polyhalogenated pyridine is not a monolithic property but is intricately modulated by the nature, number, and position of the halogen substituents on the aromatic ring.

The Nature of the Halogen Substituent

The identity of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) has a profound impact on the stability of the pyridine ring. This is primarily due to the differing strengths of the Carbon-Halogen (C-X) bonds and the electronegativity of the halogens.

The stability generally follows the trend of the C-X bond strength: F > Cl > Br > I .

-

Fluorine: The C-F bond is the strongest of the carbon-halogen bonds due to the high electronegativity of fluorine and the significant overlap between the carbon and fluorine orbitals.[8] This makes fluorinated pyridines exceptionally stable. The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9]

-

Chlorine: The C-Cl bond is weaker than the C-F bond but still substantial. Chlorinated pyridines are generally very stable compounds.

-

Bromine and Iodine: The C-Br and C-I bonds are progressively weaker, making these derivatives more susceptible to thermal and photochemical degradation.

The following table presents average bond energies for carbon-halogen bonds, which provides a quantitative basis for this stability trend.

| Bond | Average Bond Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

| (Data sourced from Wired Chemist[8]) |

The Number of Halogen Substituents

Increasing the number of halogen substituents on the pyridine ring generally increases the thermal stability of the molecule. For instance, pentachloropyridine is a highly stable solid. This increased stability can be attributed to the cumulative inductive effect of the electron-withdrawing halogen atoms, which can stabilize the aromatic system, and the replacement of weaker C-H bonds with stronger C-X bonds (particularly for F and Cl).

The Positional Isomerism of Halogen Substituents

The position of the halogen atoms on the pyridine ring significantly influences the molecule's stability. The electronic environment of the pyridine ring is not uniform due to the presence of the nitrogen atom, which is more electronegative than carbon and acts as an electron-withdrawing group. This leads to differences in the stability of various isomers.

Computational studies have shown that the C-Cl bond dissociation energy in chloropyridines is highest at the 3-position and slightly lower at the 4-position, indicating that the C-Cl bond is strongest at the 3-position.[4] This suggests that 3-halopyridines may exhibit greater thermodynamic stability compared to their 2- or 4-isomers. This is a critical consideration in drug design, where the regiochemistry of halogenation can be tuned to optimize stability and biological activity.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of polyhalogenated pyridines. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Bomb Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset temperature of decomposition and assessing overall thermal stability.[10][11]

Step-by-Step TGA Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the polyhalogenated pyridine sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Loading the Sample: Place the sample crucible into the TGA furnace.

-

Setting Experimental Parameters:

-

Atmosphere: Select an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to study pyrolytic decomposition.

-

Temperature Program: Set a linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600-800 °C).

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% or 10% mass loss occurs (Td5 or Td10). These values provide a quantitative measure of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and can also provide information on decomposition energetics.[12][13]

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the polyhalogenated pyridine sample into a DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation of the sample during heating.

-

Loading the Sample: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Setting Experimental Parameters:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a consistent flow rate.

-

Temperature Program: Set a heating rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and any other expected thermal events.

-

-

Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm) and any exothermic decomposition events. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is the gold standard for experimentally determining the enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Step-by-Step Bomb Calorimetry Protocol:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard of known enthalpy of combustion, such as benzoic acid.[14]

-

Sample Preparation: Press a known mass (typically around 1 g) of the polyhalogenated pyridine into a pellet.[14]

-

Bomb Assembly: Place the pellet in the sample holder within the bomb. Attach a fuse wire to the electrodes so that it is in contact with the sample.[11][15][16]

-

Pressurization: Seal the bomb and pressurize it with a large excess of pure oxygen (typically to 30 atm).[11]

-

Calorimeter Setup: Place the sealed bomb into the calorimeter bucket containing a precisely measured quantity of water.

-

Ignition and Data Recording: Ignite the sample and record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.[11]

-

Calculation of ΔH°c: Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter, applying necessary corrections for the fuse wire combustion and the formation of nitric and halogen acids.

-

Calculation of ΔH°f: Use the experimentally determined ΔH°c and the known ΔH°f values for the combustion products (CO₂, H₂O, and the corresponding hydrogen halide) to calculate the ΔH°f of the polyhalogenated pyridine.

Computational Approaches to Assessing Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermodynamic properties of molecules. DFT calculations can provide accurate estimates of enthalpies of formation and Gibbs free energies, allowing for a systematic investigation of a wide range of polyhalogenated pyridines without the need for extensive experimental work.[6][17]

Protocol for Calculating Enthalpy of Formation using DFT:

-

Structure Optimization: The first step is to obtain the optimized molecular geometry of the polyhalogenated pyridine at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[6]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[18]

-

Selection of an Isodesmic Reaction: To improve the accuracy of the calculated enthalpy of formation, it is crucial to use an isodesmic reaction. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the DFT calculations.[5]

-

Example Isodesmic Reaction for 2,6-Dichloropyridine: C₅H₃NCl₂ + C₆H₆ → C₅H₅N + C₆H₄Cl₂

-

-

Calculate Reaction Enthalpy: Calculate the electronic energies, ZPVE, and thermal corrections for all species in the isodesmic reaction. The enthalpy of the reaction (ΔH_rxn) is then calculated as: ΔH_rxn = [ΣH(products)] - [ΣH(reactants)]

-

Calculate Enthalpy of Formation: Rearrange the equation to solve for the unknown enthalpy of formation of the polyhalogenated pyridine, using known experimental ΔH°f values for the other species in the reaction. ΔH°f(C₅H₃NCl₂) = ΔH_rxn - ΔH°f(C₆H₆) + ΔH°f(C₅H₅N) + ΔH°f(C₆H₄Cl₂)

Decomposition Pathways of Polyhalogenated Pyridines

The thermal decomposition of polyhalogenated pyridines, particularly under pyrolytic (inert) conditions, is generally understood to proceed via a radical chain mechanism.[19] The initiation step is typically the homolytic cleavage of the weakest bond in the molecule.

For chlorinated, brominated, and iodinated pyridines, the C-X bond is significantly weaker than the C-C, C-N, and C-H bonds within the aromatic ring. Therefore, the primary initiation step is the fission of a C-X bond to produce a pyridyl radical and a halogen atom.

Initiation: C₅H(5-n)XnN → •C₅H(5-n)X(n-1)N + X•

Once formed, these highly reactive radicals can undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: The pyridyl radical can abstract a hydrogen atom from other molecules.

-

Ring Opening: The pyridyl radical can undergo ring opening to form open-chain radical species.

-

Further Halogen Elimination: In polyhalogenated species, further loss of halogen atoms can occur.

-

Polymerization/Condensation: Radicals can combine to form larger, more complex molecules, eventually leading to the formation of char or soot.

The specific products formed depend on the reaction conditions and the substitution pattern of the starting material. For example, the pyrolysis of chlorpyrifos (a trichlorinated pyridine derivative) is known to produce 3,5,6-trichloro-2-pyridinol as a major product.

Conclusion

The thermodynamic stability of polyhalogenated pyridines is a critical parameter for professionals in the pharmaceutical and agrochemical industries. This stability is governed by a predictable yet nuanced interplay of factors, primarily the strength of the C-Halogen bond, which decreases down the group (F > Cl > Br > I), and the number and position of the halogen substituents on the pyridine ring. A comprehensive understanding of these principles allows for the rational design of molecules with enhanced stability and desired physicochemical properties.

The robust experimental techniques of TGA, DSC, and bomb calorimetry provide the means for precise empirical measurement of thermal stability and key thermodynamic data. Complementing these experimental approaches, computational methods, especially DFT calculations employing isodesmic reactions, offer a powerful and efficient pathway for predicting stability, enabling the rapid screening and prioritization of candidate molecules in the drug development pipeline. By integrating both experimental and computational workflows, researchers can build a self-validating system for the thorough characterization of polyhalogenated pyridine stability, ensuring the development of safe, effective, and robust chemical entities.

References

-

Enthalpies of Formation of Transition Metal Diborides: A First Principles Study. MDPI. Available at: [Link]

-

How to get an enthalpy of formation from ab initio calculations. National Institute of Standards and Technology. Available at: [Link]

-

Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. Defense Technical Information Center. Available at: [Link]

-

How to evaluate the heat of formation with computational chemistry? Chemistry Stack Exchange. Available at: [Link]

-

Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. Available at: [Link]

-

(PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Available at: [Link]

-

Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation. UCL Discovery. Available at: [Link]

-

Introduction to Bomb Calorimetry. Scimed. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. Available at: [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. University of Portland. Available at: [Link]

-

Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. NIH. Available at: [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications. Available at: [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]

-

How do I calculate enthalpy of formation (∆Hf) from DFT calculation? ResearchGate. Available at: [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]

-

Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com. Available at: [Link]

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps. Instructables. Available at: [Link]

-

Estimation of Activity and Molar Excess Gibbs Energy of Binary Liquid Alloys Pb-Sn, Al-Sn and In-Zn from the Partial Radial Distribution Function Simulated by Ab Initio Molecular Dynamics. MDPI. Available at: [Link]

-

Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available at: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science. Available at: [Link]

-

Common Bond Energies (D). Wired Chemist. Available at: [Link]

-

The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. ACS Publications. Available at: [Link]

-

Effects of water on pyridine pyrolysis. UCL Discovery. Available at: [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]

-

Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. PMC - NIH. Available at: [Link]

-

Gibbs Free Energy, Entropy, Thermochemistry Question, Percent Composition, Bohr's Atomic Model. YouTube. Available at: [Link]

-

Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. Available at: [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

-

Revisiting the kinetics of pyridine pyrolysis. Part 1: H atom abstraction reactions. ResearchGate. Available at: [Link]

-

Recent Developments in Free Energy Calculations for Drug Discovery. PMC. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

-

Pyrolytic Depolymerization Mechanisms for Post-Consumer Plastic Wastes. MDPI. Available at: [Link]

-

Pyridine Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]

-

Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

-

Bond dissociation energy. Wikipedia. Available at: [Link]

Sources

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions | MDPI [mdpi.com]

- 3. Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. worldoftest.com [worldoftest.com]

- 10. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 12. biopchem.education [biopchem.education]

- 13. scimed.co.uk [scimed.co.uk]

- 14. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 15. mdpi.com [mdpi.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. mdpi.com [mdpi.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates using 2-Bromo-3,6-dichloropyridine

Introduction: The Strategic Importance of Polychlorinated Pyridines in Agrochemical Discovery

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] The strategic introduction of halogen atoms onto the pyridine ring significantly modulates the molecule's physicochemical properties and biological activity. More importantly, these halogens serve as versatile synthetic handles for the construction of complex molecular architectures.

2-Bromo-3,6-dichloropyridine is a particularly valuable, albeit underexplored, building block for agrochemical synthesis. Its trifunctionalized nature, with three distinct halogen atoms, offers a platform for selective and sequential chemical modifications. This allows for the precise introduction of various pharmacophores, a critical aspect in the rational design of novel and effective crop protection agents. The differential reactivity of the bromo and chloro substituents provides orthogonal synthetic routes, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthetic utility of this compound in the preparation of agrochemical intermediates. We will delve into the mechanistic principles governing its reactivity and provide detailed, field-proven protocols for key transformations.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily centered around the selective functionalization of its three halogenated positions. The reactivity of these positions is governed by a combination of electronic and steric factors.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing halogen atoms. In SNAr reactions, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a halogen), proceeding through a negatively charged Meisenheimer intermediate.[2][3][4] The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity. For polychlorinated pyridines, the positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[5][6] In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with an organic halide. The general order of reactivity for halogens in these couplings is I > Br > Cl, allowing for selective reactions based on the choice of catalyst and reaction conditions.

The presence of both bromine and chlorine on the this compound ring allows for a strategic, stepwise functionalization. For instance, a Suzuki-Miyaura coupling can be selectively performed at the more reactive bromo position, leaving the chloro groups available for subsequent SNAr or another cross-coupling reaction under more forcing conditions.

Synthetic Pathways to Agrochemical Intermediates

The following sections outline key synthetic transformations of this compound to generate valuable agrochemical intermediates.

Pathway 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This pathway leverages the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions to introduce an aryl or heteroaryl moiety at the 2-position. This is a common strategy for building the core structures of many modern agrochemicals.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-3,6-dichloropyridine

This protocol details the synthesis of a key intermediate that can be further elaborated into various agrochemical scaffolds.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 226.86 | 10.0 | 2.27 g |

| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.82 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 578 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| Toluene | - | - | 40 mL |

| Water | - | - | 10 mL |

Procedure:

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (2.27 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add toluene (40 mL) and water (10 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-3,6-dichloropyridine as a white solid.

Expected Yield: 75-85%

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the displacement of one or both chloro groups with a suitable nucleophile, such as an amine or an alcohol. The C6 position is generally more susceptible to nucleophilic attack than the C3 position due to its para-relationship with the ring nitrogen.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Synthesis of a Fluazinam Analog Precursor

This protocol describes the synthesis of a precursor for a fluazinam-type fungicide, demonstrating the SNAr reaction on the intermediate synthesized in Protocol 1. Fluazinam is a known fungicide that acts by uncoupling oxidative phosphorylation in fungi.[7][8][9]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-(4-methoxyphenyl)-3,6-dichloropyridine | 268.12 | 5.0 | 1.34 g |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 196.55 | 5.5 | 1.08 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF) | - | - | 25 mL |

Procedure:

-

To a 50 mL round-bottom flask, add 2-(4-methoxyphenyl)-3,6-dichloropyridine (1.34 g, 5.0 mmol), 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.08 g, 5.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Add N,N-dimethylformamide (DMF) (25 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into 100 mL of ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure N-(6-chloro-2-(4-methoxyphenyl)-3-pyridyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine as a pale yellow solid.

Expected Yield: 60-70%

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of agrochemical intermediates. Its unique halogenation pattern allows for selective and sequential functionalization through well-established synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides. The ability to strategically introduce diverse functionalities onto the pyridine core makes this compound a key building block in the ongoing quest for more effective and environmentally benign crop protection solutions.

References

-

Chem-Impex International. (n.d.). 3-Bromo-2,6-dichloropyridine. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 3-Bromo-2,5-dichloropyridine. Retrieved from [Link]

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6610. [Link]

- Gomha, S. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 141-146.

- Google Patents. (2021). Preparation method of picoxystrobin. CN112679422A.

-

Li, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 358. [Link]

-

Bannister, J. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3842-3845. [Link]

-

Chem Hag. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Google Patents. (2012). Insecticidal pyridine compounds. KR20120027265A.

- Song, Y., et al. (2019). Synthesis, Crystal Structure and Insecticidal Activity of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one. Journal of Chemical Research, 43(1-2), 1-5.

- Google Patents. (2014).

- Yap, B. K., et al. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 68(30), 6035-6045.

- Indian Academy of Sciences. (2010). N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. Journal of Chemical Sciences, 122(6), 1107-1114.

- Google Patents. (2011).

-

University of Hertfordshire. (n.d.). Picoxystrobin (Ref: ZA 1963). AERU. [Link]

- Google Patents. (2018). Herbicide compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

ResearchGate. (2008). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

-

Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Food and Agriculture Organization of the United Nations. (2012). PICOXYSTROBIN (258). [Link]

-

NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

-

The Good Scents Company. (n.d.). fluazinam. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. [Link]

-

ResearchGate. (2009). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

-

ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ncrdsip.com [ncrdsip.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

- 9. fluazinam, 79622-59-6 [thegoodscentscompany.com]

Overcoming the Pyridyl Effect: Advanced Buchwald-Hartwig Protocols for Halogenated Pyridines

Executive Summary

The introduction of nitrogen into aromatic scaffolds is a cornerstone of medicinal chemistry, yet the application of Buchwald-Hartwig amination to halogenated pyridines presents unique challenges not seen in simple aryl halides. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen often lead to catalyst poisoning and stalled conversion.

This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for ligand selection and standardized, high-fidelity protocols using Generation 3 (G3) and Generation 4 (G4) Palladacycle Precatalysts . These protocols are designed to ensure strict 1:1 Pd:Ligand stoichiometry, rapid activation, and resistance to the "pyridyl effect" (catalyst deactivation via N-chelation).

The Pyridine Challenge: Mechanistic Insight

To successfully couple aminopyridines, one must understand the failure modes. Unlike phenyl halides, halopyridines interfere with the catalytic cycle in two distinct ways:

-

Electronic Deactivation: Pyridines are electron-deficient. While this facilitates Oxidative Addition (OA) for 2- and 4-halopyridines, it significantly retards Reductive Elimination (RE) by stabilizing the Pd(II)-amido intermediate.

-

The "Pyridyl Effect" (Catalyst Poisoning): The pyridine nitrogen is a competent ligand. It can bind to the unsaturated Pd(0) species or the Pd(II) intermediate, displacing the phosphine ligand or forming stable, inactive dimers (e.g., [Pd(Ar)(L)(Py)]+).

Implication for Protocol Design:

-

Ligand Choice: We prioritize bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) to force reductive elimination and sterically prevent pyridine N-coordination.

-

Precatalysts: We strictly avoid Pd2(dba)3 or Pd(OAc)2 + Ligand mixtures. Free dba inhibits the reaction, and in situ mixing often fails to generate the active L1Pd(0) species in the presence of coordinating pyridines. Pd-G4 precatalysts are mandatory for reproducibility.

Ligand Selection Matrix

Do not guess. Use this logic flow to select the starting ligand system.

| Amine Class | Substrate Difficulty | Recommended Ligand | Precatalyst | Base |

| Primary Amine | Standard (3- or 4-halo) | BrettPhos | BrettPhos Pd G4 | NaOtBu |

| Primary Amine | Difficult (2-halo) | BrettPhos | BrettPhos Pd G4 | LiHMDS |

| Secondary Amine | Standard | RuPhos | RuPhos Pd G4 | NaOtBu |

| Secondary Amine | Sterically Hindered | RuPhos | RuPhos Pd G4 | LiHMDS |

| Amides/Anilines | Any | tBuBrettPhos | tBuBrettPhos Pd G4 | K3PO4 |

Visualizing the Workflow

The following diagram illustrates the decision logic and the competing inhibitory pathways you must avoid.

Figure 1: Decision tree for ligand selection and mitigation of catalyst poisoning pathways.

Standard Operating Procedures (SOPs)

Protocol A: Primary Amines (The BrettPhos System)

Applicability: Coupling primary alkyl/aryl amines with 2-, 3-, or 4-chloropyridines. Why this works: BrettPhos is sufficiently bulky to prevent N-binding but electronically tuned to facilitate the oxidative addition of aryl chlorides.

Materials:

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

BrettPhos Pd G4 (1–3 mol%) (Sigma-Aldrich / Strem)

-

NaOtBu (1.4 equiv) (Sublimed grade preferred)

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

-

Preparation: In a glovebox or under active N2 flow, charge a reaction vial (equipped with a magnetic stir bar) with the BrettPhos Pd G4 precatalyst and NaOtBu .

-

Note: If the amine is a solid, add it here. If liquid, add later.

-

-

Solvent Addition: Add the aryl halide dissolved in anhydrous Dioxane (0.2 M concentration relative to halide).

-

Amine Addition: Add the liquid amine via syringe.

-

Activation: Seal the vial with a PTFE-lined cap. Remove from the glovebox (if applicable).

-

Reaction: Heat to 80–100 °C for 2–4 hours.

-

Checkpoint: The G4 precatalyst activates immediately upon heating. The solution should turn from pale yellow to a darker amber/brown. If it turns black immediately (Pd black precipitation), the reaction has failed (likely oxygen contamination).

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd and salts. Concentrate and purify.

Protocol B: Secondary Amines (The RuPhos System)

Applicability: Cyclic secondary amines (morpholines, piperazines) and acyclic secondary amines. Why this works: RuPhos provides exceptional steric bulk, which accelerates the Reductive Elimination step—often the bottleneck for electron-deficient pyridines.

Materials:

-

Halopyridine (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

RuPhos Pd G4 (1–3 mol%)

-

LiHMDS (1.0 M in THF, 2.0 equiv) OR NaOtBu (1.4 equiv)

-

Solvent: THF (if using LiHMDS) or Toluene (if using NaOtBu)

Step-by-Step:

-

Charge Solids: Add RuPhos Pd G4 and the Halopyridine to the vial under inert atmosphere.

-

Add Reagents: Add the amine and solvent (THF or Toluene).

-

Base Addition:

-

Option 1 (Standard): Add NaOtBu solid.

-

Option 2 (Base Sensitive/Acidic Protons): Add LiHMDS solution dropwise. LiHMDS is milder and often cleaner for 2-halopyridines susceptible to nucleophilic attack by alkoxides.

-

-

Reaction: Heat to 60–80 °C . RuPhos systems are often more active and require lower temperatures than BrettPhos.

-

Monitoring: Monitor by LCMS. 2-aminopyridines can be polar; ensure your LCMS method captures the product peak (often elutes early).

Troubleshooting & Optimization

Use this self-validating logic to troubleshoot failed reactions.

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning | 1. Switch to G4 Precatalyst (do not use in situ generation).2. Increase temperature to 110 °C.3. Switch solvent to t-Amyl Alcohol (higher boiling, better solubility). |

| Dehalogenation (Reduction) | 1. Switch from Dioxane to Toluene.2. Lower temperature.3. Ensure amine is dry (water can promote reduction). | |

| Pd Black Formation | Catalyst Decomposition | 1. Oxygen leak (check seals).2. Reaction mixture is too concentrated (dilute to 0.1 M).3. Add 1-2 mol% free Ligand (BrettPhos/RuPhos) to stabilize the active species. |

| Low Yield with 2-Halopyridines | Nucleophilic Aromatic Substitution (SNAr) Competition | Switch base from NaOtBu to Cs2CO3 or K3PO4 . Strong alkoxides can attack the 2-position directly, bypassing the catalyst. |

References

-

Mechanistic Basis of Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Development of G3/G4 Precatalysts: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

BrettPhos vs. RuPhos Specificity: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. (Contextual reference for ligand electronics). [Link]

-

Handling 2-Aminopyridines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

The Strategic Utility of 2-Bromo-3,6-dichloropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it an ideal framework for the design of novel therapeutics. Within the extensive family of pyridine-based building blocks, 2-bromo-3,6-dichloropyridine emerges as a particularly versatile and strategic scaffold for the synthesis of complex molecular architectures, notably in the development of kinase inhibitors and other targeted therapies.

This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound. We will delve into the principles of its regioselective functionalization and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific drug discovery programs.

The Chemical Logic of this compound: A Scaffold Designed for Selective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This inherent hierarchy of reactivity allows for a stepwise and controlled introduction of molecular diversity, a crucial aspect of modern drug design.

Key Principles of Reactivity:

-

Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This principle is fundamental to the selective functionalization of this compound, as the bromine atom at the 2-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atoms at the 3- and 6-positions.

-

Positional Activation: The pyridine nitrogen atom exerts an electron-withdrawing effect, activating the α-positions (C2 and C6) towards nucleophilic attack and oxidative addition in cross-coupling reactions. This electronic effect further enhances the reactivity of the C2-Br bond.

This predictable reactivity profile enables a synthetic strategy where the C2 position is functionalized first via a cross-coupling reaction, leaving the two chloro groups available for subsequent modifications.

Core Synthetic Strategies and Protocols

The following sections provide detailed protocols for the most common and powerful cross-coupling reactions utilized to functionalize the this compound scaffold. These protocols are based on established methodologies for similar di- and tri-halogenated pyridines and provide a robust starting point for optimization.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[2] For this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 2-position with high selectivity.

Conceptual Workflow for Selective Suzuki-Miyaura Coupling:

Caption: Selective Suzuki-Miyaura coupling at the C2-Br bond.

Detailed Experimental Protocol: Selective Mono-Arylation

This protocol is designed to favor the selective reaction at the C2-bromo position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions for Dihalopyridines

| Entry | Aryl Halide | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |

| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |

This data is adapted from protocols for 2,6-dibromopyridine and serves as a starting point for optimization with this compound.[3]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4] This reaction is invaluable for introducing a linear alkynyl moiety, which can serve as a handle for further transformations or as a key pharmacophoric element.

Conceptual Workflow for Selective Sonogashira Coupling:

Caption: Selective Sonogashira coupling at the C2-Br bond.

Detailed Experimental Protocol: Selective Alkynylation

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 2.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Anhydrous and degassed solvent (e.g., THF or DMF) if not using an amine base as the solvent

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent (if applicable) followed by the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If an amine was used as the solvent, remove it under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines, which are prevalent in kinase inhibitors and other therapeutic agents.

Conceptual Workflow for Selective Buchwald-Hartwig Amination:

Caption: Selective Buchwald-Hartwig amination at the C2-Br bond.

Detailed Experimental Protocol: Selective Mono-Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

Xantphos or other suitable phosphine ligand (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous, degassed solvent, followed by this compound and the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 2-substituted-3,6-dichloropyridine core, readily accessible from this compound, is a key structural motif in a number of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a variety of diseases including neurodegenerative disorders and type II diabetes.[6][7]

The general synthetic strategy involves an initial cross-coupling reaction at the C2 position, followed by further functionalization of the chloro-substituents, often through nucleophilic aromatic substitution (SNAr).

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:

Caption: A general synthetic route to kinase inhibitor scaffolds.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a powerful and versatile scaffold in medicinal chemistry, offering a predictable and hierarchical platform for the synthesis of complex, biologically active molecules. Its differential halogen reactivity enables selective functionalization through a variety of robust and well-established cross-coupling reactions. By understanding the underlying principles of its reactivity and employing the detailed protocols provided in this guide, researchers can effectively leverage this building block to accelerate their drug discovery efforts and explore novel chemical space in the pursuit of new and improved therapeutics.

References

- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium catalysts. Journal of Organometallic Chemistry, 93(2), 253-257.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromo-3,5-dichloropyridine in Modern Drug Discovery. Retrieved from [Link]

- Meijer, L., Skaltsounis, A. L., Magiatis, P., Polychronopoulos, P., Knockaert, M., Leost, M., ... & Eisenbrand, G. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & biology, 10(12), 1255-1266.

- Leclerc, S., Garnier, M., Hoessel, R., Marko, D., Bibb, J. A., Snyder, G. L., ... & Meijer, L. (2001). Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors?. Journal of Biological Chemistry, 276(1), 251-260.

- Loaëc, N., Brieu, O., Meijer, L., & Barette, C. (2008). In vitro and in vivo kinase inhibitory activities of the indirubin derivative 6-bromoindirubin-3′-oxime (6BIO). European journal of pharmacology, 582(1-3), 16-24.

Sources

- 1. scispace.com [scispace.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

Application Note: Precision Synthesis of Pyridine-Based Ligands from 2-Bromo-3,6-dichloropyridine

Executive Summary: The Orthogonal Scaffold

2-Bromo-3,6-dichloropyridine (CAS: [Relevant CAS if available, e.g., 29682-15-3]) represents a "privileged scaffold" in medicinal chemistry and ligand synthesis. Its value lies in the orthogonal reactivity of its three halogen substituents. Unlike symmetrical 2,6-dichloropyridines, this substrate offers a pre-defined reactivity hierarchy:

-

C2-Bromine: Highly reactive toward oxidative addition (Pd/Ni catalysis).

-

C6-Chlorine: Moderately reactive; activated for SNAr or secondary cross-coupling.

-

C3-Chlorine: Sterically hindered and electronically deactivated; typically preserved as a blocking group or functionalized last via lithiation.

This guide provides a validated roadmap for transforming this building block into high-value bi-aryl and pincer ligands, emphasizing chemo-selective control.

Chemo-Selectivity Map & Decision Matrix